molecular formula C22H31N3O3S B2567446 (Z)-ethyl 2-(2-((2,6-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate CAS No. 905781-58-0

(Z)-ethyl 2-(2-((2,6-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate

Cat. No.: B2567446
CAS No.: 905781-58-0
M. Wt: 417.57
InChI Key: STQJDFLVIBHZFU-FCQUAONHSA-N
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Description

(Z)-ethyl 2-(2-((2,6-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate is a thiazole-derived compound featuring a morpholinopropyl side chain and a 2,6-dimethylphenyl substituent. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The morpholinopropyl group may enhance solubility and modulate receptor interactions, while the 2,6-dimethylphenyl moiety contributes to lipophilicity and steric effects.

Properties

IUPAC Name

ethyl 2-[2-(2,6-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c1-4-28-20(26)15-19-16-29-22(23-21-17(2)7-5-8-18(21)3)25(19)10-6-9-24-11-13-27-14-12-24/h5,7-8,16H,4,6,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQJDFLVIBHZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC2=C(C=CC=C2C)C)N1CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((2,6-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Thiazole ring : Known for its role in various biological activities.
  • Morpholinopropyl group : Often associated with enhancing solubility and bioactivity.
  • Dimethylphenyl moiety : Imparts hydrophobic characteristics that can influence pharmacokinetics.

Structural Formula

The molecular formula is C19H26N2O2SC_{19}H_{26}N_2O_2S.

Antidiabetic Activity

Research has indicated that similar thiazole derivatives exhibit significant antidiabetic properties. For instance, a study on related compounds demonstrated their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models . The proposed mechanism involves modulation of glucose transporters and insulin signaling pathways.

Anti-obesity Effects

Compounds with similar structures have also shown promise in anti-obesity research. They may act by inhibiting lipid accumulation and promoting fatty acid oxidation. A study indicated that certain thiazole derivatives could reduce body weight gain in high-fat diet-induced obesity models through the activation of AMPK pathways .

Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties. The compound may exhibit activity against various pathogens, including bacteria and fungi. This is often attributed to their ability to disrupt microbial cell membranes or inhibit critical enzymatic functions.

Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats, the administration of related thiazole compounds led to a marked decrease in fasting blood glucose levels and improved glucose tolerance tests. The mechanism was linked to increased GLUT4 expression in muscle tissues .

Study 2: Anti-obesity Mechanism

Another study explored the effects of thiazole derivatives on adipocyte differentiation. The results showed that these compounds could significantly inhibit the differentiation of pre-adipocytes into mature adipocytes, thereby reducing fat accumulation in vivo .

Comparative Analysis of Biological Activities

Activity TypeSimilar CompoundsObserved EffectsMechanism of Action
AntidiabeticThiazolidinedionesDecreased blood glucose levelsEnhanced insulin sensitivity
Anti-obesityVarious thiazolesReduced body weight gainAMPK pathway activation
AntimicrobialThiazole derivativesInhibition of bacterial growthDisruption of cell membranes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate ()

  • Core Structure: Quinazolinone (vs. thiazole in the target compound).
  • Functional Groups: Thioacetate and methoxyphenyl substituents (vs. morpholinopropyl and dimethylphenyl).
  • Synthesis : Synthesized via green chemistry, emphasizing sustainability, whereas the target compound’s synthesis method is unspecified .

Triazine-Based Sulfonylurea Esters ()

  • Core Structure : 1,3,5-triazine (vs. thiazole).
  • Functional Groups: Sulfonylurea and methyl/methoxy groups (vs. morpholinopropyl and acetates).
  • Applications : Used as herbicides (e.g., metsulfuron-methyl), contrasting with the target compound’s undefined but likely pharmacological or synthetic utility .
Functional Group Analogues
  • Morpholine Derivatives: Morpholinopropyl groups in the target compound may improve solubility and pharmacokinetics compared to simpler alkyl chains in analogues.
  • Aromatic Substituents: The 2,6-dimethylphenyl group offers steric hindrance and lipophilicity distinct from the methoxyphenyl group in ’s quinazolinone derivative .

Data Table: Comparative Analysis of Key Features

Compound Name Core Structure Key Functional Groups Potential Applications Synthesis Method Reference
(Z)-ethyl 2-(2-((2,6-dimethylphenyl)imino)-3-(3-morpholinopropyl)-thiazolyl)acetate Thiazole Morpholinopropyl, 2,6-dimethylphenyl Pharmacological intermediates Unspecified -
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-quinazolin-2-yl)thio)acetate Quinazolinone Thioacetate, methoxyphenyl Heterocyclic synthesis Green chemistry
Metsulfuron-methyl ester Triazine Sulfonylurea, methoxy, methyl Herbicide Conventional synthesis

Research Findings and Implications

  • Structural-Activity Relationships: The morpholinopropyl group in the target compound may confer better solubility than the methoxyphenyl group in ’s derivative, impacting bioavailability .
  • Divergent Applications: While triazine-based esters () are agrochemicals, thiazole and quinazolinone derivatives (target compound and ) are more aligned with medicinal chemistry .

Q & A

Basic Research Question

  • HPLC-MS : Use a C18 column (ACN/H2_2O + 0.1% formic acid) to detect degradation products (e.g., hydrolyzed ester or oxidized morpholine).
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor via TLC (Rf_f shifts indicate decomposition).
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability).

How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Advanced Research Question

  • Core Modifications : Synthesize analogs with (1) substituted morpholine (e.g., piperazine), (2) varied aryl groups (e.g., 3,4-dimethoxyphenyl), and (3) ester replacements (e.g., amides).
  • Biological Assays : Test inhibition of kinase targets (IC50_{50}) or antibacterial activity (MIC) to correlate substituents with potency .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets).

What computational methods are effective for predicting the compound’s electronic properties and reactivity?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
  • MD Simulations : Simulate solvation dynamics in water/ethanol to assess aggregation tendencies.
  • ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and CYP450 interactions.

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